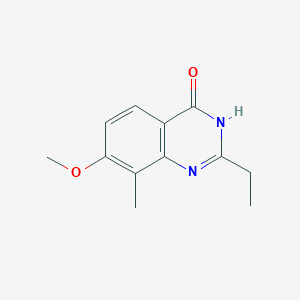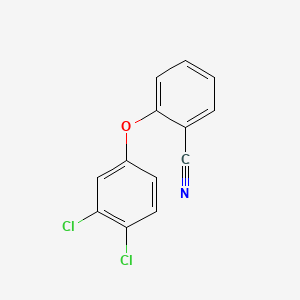
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7ClN2 It is characterized by a cyclopropane ring attached to a pyridine ring, which is substituted with a chlorine atom at the 2-position and a cyano group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 2-chloro-3-pyridinecarboxaldehyde with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug development.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano group and the chlorine atom can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile: Similar structure but with the chlorine atom at the 6-position instead of the 2-position.
1-(2-Bromopyridin-3-yl)cyclopropanecarbonitrile: Similar structure but with a bromine atom instead of chlorine.
1-(2-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2 |
InChI Key |
DHMSQGUBKPPVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B8763595.png)

![Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-](/img/structure/B8763599.png)




![3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8763639.png)
